3-(2-Methoxyphenyl)propanal

Description

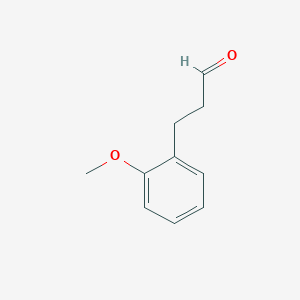

Structure

3D Structure

Properties

IUPAC Name |

3-(2-methoxyphenyl)propanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-12-10-7-3-2-5-9(10)6-4-8-11/h2-3,5,7-8H,4,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIMNMFRUQUMXEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90295786 | |

| Record name | 3-(2-methoxyphenyl)propanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90295786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33538-83-9 | |

| Record name | 33538-83-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=105516 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(2-methoxyphenyl)propanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90295786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-(2-Methoxyphenyl)propanal: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2-Methoxyphenyl)propanal, a substituted aromatic aldehyde, represents a molecule of significant interest within the realms of organic synthesis and medicinal chemistry. Its unique structural motif, featuring a propanal chain attached to a methoxy-substituted benzene ring, provides a versatile scaffold for the development of novel therapeutic agents and serves as a key intermediate in the synthesis of complex molecular architectures. This guide offers a comprehensive overview of the chemical and physical properties of this compound, detailed synthetic methodologies, an exploration of its reactivity, and a discussion of its current and potential applications in the field of drug development.

Part 1: Core Chemical and Physical Properties

A thorough understanding of the fundamental properties of this compound is paramount for its effective utilization in research and development.

Nomenclature and Structural Information

-

IUPAC Name: this compound[1]

-

Synonyms: 2-methoxy-benzenepropanal

-

CAS Number: 33538-83-9[2]

-

Molecular Formula: C₁₀H₁₂O₂[2]

-

Molecular Weight: 164.20 g/mol [1]

-

Chemical Structure:

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source |

| Boiling Point | 240.5 °C | [2] |

| Appearance | Colorless to pale yellow liquid | Inferred from related compounds |

| Solubility | Soluble in organic solvents such as ethanol, ether, and toluene. | Inferred from related compounds[3] |

Note: Some physical properties are inferred from structurally similar compounds due to limited direct experimental data for this compound.

Spectral Data (Reference)

| Spectroscopy | Expected Characteristic Peaks |

| ¹H NMR | Signals for aromatic protons (δ 6.8-7.3 ppm), the methoxy group (δ ~3.8 ppm), the aldehyde proton (δ ~9.8 ppm), and two methylene groups (δ ~2.5-3.0 ppm). |

| ¹³C NMR | Resonances for the carbonyl carbon (~200 ppm), aromatic carbons (110-160 ppm), the methoxy carbon (~55 ppm), and the aliphatic carbons. |

| IR Spectroscopy | A strong absorption band for the C=O stretch of the aldehyde at ~1720-1740 cm⁻¹, C-H stretching of the aldehyde at ~2720 and ~2820 cm⁻¹, and aromatic C-H and C=C stretching bands.[4] |

| Mass Spectrometry | A molecular ion peak (M⁺) at m/z = 164, along with characteristic fragmentation patterns including the loss of the formyl group and cleavage of the propyl chain. |

Part 2: Synthesis and Manufacturing

The synthesis of this compound can be approached through several established organic chemistry transformations. The choice of method often depends on the availability of starting materials, desired scale, and required purity.

Synthetic Pathways

Two primary retrosynthetic approaches are considered for the synthesis of this compound:

Caption: Retrosynthetic analysis of this compound.

2.1.1. Hydroformylation of 2-Methoxystyrene

Hydroformylation, or the oxo process, is a powerful industrial method for the synthesis of aldehydes from alkenes. The reaction of 2-methoxystyrene with syngas (a mixture of carbon monoxide and hydrogen) in the presence of a rhodium or cobalt catalyst can yield this compound. The regioselectivity of this reaction, favoring the linear aldehyde over the branched isomer, can be controlled by the choice of ligands and reaction conditions such as pressure and temperature.[5]

2.1.2. Oxidation of 3-(2-Methoxyphenyl)propan-1-ol

A common laboratory-scale synthesis involves the oxidation of the corresponding primary alcohol, 3-(2-Methoxyphenyl)propan-1-ol. This precursor can be synthesized from 2-methoxybenzaldehyde. Mild oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane are typically employed to prevent over-oxidation to the carboxylic acid.

Detailed Experimental Protocol: Oxidation of 3-(2-Methoxyphenyl)propan-1-ol

This protocol provides a step-by-step methodology for the synthesis of this compound via the oxidation of 3-(2-Methoxyphenyl)propan-1-ol.

Materials:

-

3-(2-Methoxyphenyl)propan-1-ol

-

Pyridinium chlorochromate (PCC)

-

Anhydrous dichloromethane (DCM)

-

Silica gel

-

Diethyl ether

-

Hexane

-

Anhydrous sodium sulfate

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-(2-Methoxyphenyl)propan-1-ol (1 equivalent) in anhydrous dichloromethane.

-

Addition of Oxidizing Agent: To the stirred solution, add pyridinium chlorochromate (PCC) (1.5 equivalents) portion-wise at room temperature. The reaction mixture will turn dark brown.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 20% ethyl acetate in hexane). The reaction is typically complete within 2-4 hours.

-

Work-up: Upon completion, dilute the reaction mixture with diethyl ether and pass it through a short pad of silica gel to remove the chromium salts. Wash the silica gel pad with additional diethyl ether.

-

Purification: Combine the organic filtrates and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

-

Characterization: Collect the fractions containing the desired product and concentrate under reduced pressure to afford this compound as a colorless to pale yellow oil. Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, IR, and mass spectrometry.

Caption: Experimental workflow for the synthesis of this compound.

Part 3: Chemical Reactivity and Potential for Derivatization

The reactivity of this compound is primarily dictated by the aldehyde functional group and the methoxy-substituted aromatic ring.

Reactivity of the Aldehyde Group

As an aromatic aldehyde, this compound is generally less reactive towards nucleophilic addition than its aliphatic counterparts. This is due to the electron-donating resonance effect of the aromatic ring, which reduces the electrophilicity of the carbonyl carbon. Nevertheless, it undergoes typical aldehyde reactions, including:

-

Oxidation: Can be oxidized to 3-(2-methoxyphenyl)propanoic acid using strong oxidizing agents like potassium permanganate or chromic acid.

-

Reduction: Can be reduced to 3-(2-methoxyphenyl)propan-1-ol using reducing agents such as sodium borohydride or lithium aluminum hydride.

-

Nucleophilic Addition: Reacts with various nucleophiles, such as Grignard reagents and organolithium compounds, to form secondary alcohols.

-

Wittig Reaction: Can be converted to alkenes via reaction with phosphorus ylides.

-

Reductive Amination: Can be used to synthesize amines by reaction with ammonia or primary/secondary amines in the presence of a reducing agent.

Influence of the 2-Methoxyphenyl Group

The methoxy group at the ortho position of the phenyl ring influences the molecule's reactivity and properties. It is an electron-donating group, which can affect the regioselectivity of electrophilic aromatic substitution reactions on the benzene ring. The presence of this group is also significant in the context of drug design, as it can modulate the pharmacokinetic and pharmacodynamic properties of a molecule.

Part 4: Applications in Drug Development

Substituted phenylpropanal and phenylpropanolamine scaffolds are prevalent in a variety of pharmaceutically active compounds.

Role as a Key Synthetic Intermediate

This compound and its derivatives are valuable intermediates in the synthesis of more complex drug molecules. For instance, related structures like 1-(3-methoxyphenyl)propan-1-one are key starting materials in the synthesis of the analgesic drug Tapentadol.[6][7] The propanal moiety allows for the introduction of various functional groups and the construction of more elaborate molecular frameworks.

Potential Pharmacological Activities

While direct studies on the pharmacological activity of this compound are limited, research on structurally related compounds suggests potential therapeutic applications. For example, derivatives of phenylpropanamides have been investigated for their analgesic properties.[8] The methoxyphenyl group is a common feature in many biologically active compounds, and its presence can contribute to interactions with biological targets. Furthermore, some methoxyphenyl derivatives have shown anti-inflammatory and antioxidant activities.[9][10]

Part 5: Safety and Handling

Proper handling of this compound is crucial to ensure laboratory safety.

Hazard Identification

Based on available data for the compound and its isomers, this compound is associated with the following hazards:

-

H315: Causes skin irritation.[2]

-

H319: Causes serious eye irritation.[2]

-

H335: May cause respiratory irritation.[2]

Precautionary Measures

When handling this compound, the following precautionary statements should be observed:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[2]

-

P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

Conclusion

This compound is a versatile chemical entity with significant potential in organic synthesis and drug discovery. Its well-defined chemical properties, coupled with accessible synthetic routes, make it a valuable building block for the creation of novel compounds with potential therapeutic applications. Further research into the biological activities of this compound and its derivatives is warranted to fully explore its potential in the development of new medicines. This guide provides a solid foundation of technical information to aid researchers and drug development professionals in their work with this promising molecule.

References

- 1. spectrabase.com [spectrabase.com]

- 2. This compound | 33538-83-9 | IBA53883 [biosynth.com]

- 3. 2-(3-Methoxyphenyl)-2-propanol | C10H14O2 | CID 590422 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benthamdirect.com [benthamdirect.com]

- 6. US9663456B2 - Intermediate of tapentadol - Google Patents [patents.google.com]

- 7. INTERMEDIATE COMPOUNDS AND PROCESSES FOR THE PREPARATION OF TAPENTADOL AND RELATED COMPOUNDS - Patent 2519100 [data.epo.org]

- 8. New orally effective 3-(2-nitro)phenylpropanamide analgesic derivatives: synthesis and antinociceptive evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. (E)-3-(3,4-dihydroxy-2-methoxyphenyl)-1-(2,4-dihydroxyphenyl)prop-2-en-1-one, a novel licochalcone B derivative compound, suppresses lipopolysaccharide-stimulated inflammatory reactions in RAW264.7 cells and endotoxin shock in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and Antioxidant/Anti-Inflammatory Activity of 3-Arylphthalides | MDPI [mdpi.com]

An In-depth Technical Guide to 3-(2-Methoxyphenyl)propanal: Synthesis, Characterization, and Scientific Context

This guide provides a comprehensive technical overview of 3-(2-Methoxyphenyl)propanal, a significant aromatic aldehyde with applications in organic synthesis and potential relevance to drug discovery. We will delve into its structure, detailed synthetic protocols, and thorough characterization using modern spectroscopic techniques. This document is intended for researchers, scientists, and professionals in drug development who require a deep understanding of this compound's properties and preparation.

Introduction and Molecular Structure

This compound, with the chemical formula C₁₀H₁₂O₂, is an organic compound featuring a propanal group attached to a benzene ring substituted with a methoxy group at the ortho-position. The presence of the aldehyde functional group and the methoxy-substituted aromatic ring makes it a versatile building block in the synthesis of more complex molecules.

Molecular Properties:

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂O₂ | [1](2) |

| Molecular Weight | 164.20 g/mol | [3](3) |

| CAS Number | 33538-83-9 | [1](2) |

| IUPAC Name | This compound | [4](4) |

To visually represent the molecule's structure, the following Graphviz diagram is provided:

Caption: Molecular structure of this compound.

Synthesis of this compound

The most direct and efficient synthesis of this compound involves the selective hydrogenation of the carbon-carbon double bond of its α,β-unsaturated precursor, 2-methoxycinnamaldehyde. This transformation is a well-established method in organic synthesis, often employing heterogeneous catalysis.

Synthetic Workflow: Catalytic Hydrogenation

The selective reduction of the C=C bond in cinnamaldehyde derivatives while preserving the aldehyde functionality is a common objective in organic synthesis. Palladium on carbon (Pd/C) is a widely used and effective catalyst for this purpose.[1][5] The general reaction scheme is depicted below:

Caption: Catalytic hydrogenation of 2-methoxycinnamaldehyde.

Detailed Experimental Protocol

This protocol is based on established procedures for the selective hydrogenation of cinnamaldehyde derivatives.[6][7]

Materials:

-

2-methoxycinnamaldehyde

-

10% Palladium on activated carbon (Pd/C)

-

Ethanol (reagent grade)

-

Hydrogen gas (H₂)

-

Diatomaceous earth (e.g., Celite®)

-

Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

-

Hydrogenation apparatus (e.g., Parr hydrogenator or a balloon setup for atmospheric pressure)

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

Reaction Setup: In a suitable round-bottom flask, dissolve 2-methoxycinnamaldehyde (1 equivalent) in ethanol.

-

Catalyst Addition: Carefully add 10% Pd/C catalyst (typically 1-5 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).

-

Hydrogenation: Secure the flask to the hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere is replaced by hydrogen. Pressurize the vessel to the desired hydrogen pressure (atmospheric pressure using a balloon or higher pressures in a Parr apparatus) and stir the reaction mixture vigorously at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the system with an inert gas. Filter the reaction mixture through a pad of diatomaceous earth to remove the Pd/C catalyst. Wash the filter cake with ethanol.

-

Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the ethanol. The crude product can be purified by vacuum distillation to yield pure this compound.[8][9]

Expertise & Experience Insights: The choice of a palladium catalyst is crucial for selectively hydrogenating the alkene without reducing the aldehyde. The use of ethanol as a solvent is advantageous due to its ability to dissolve the starting material and its relative inertness under these reaction conditions. Filtration through diatomaceous earth is a standard and effective method for removing the fine particles of the heterogeneous catalyst.

Structural Elucidation and Characterization

A combination of spectroscopic methods is essential for the unambiguous structural confirmation and purity assessment of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR (CDCl₃, 400 MHz):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.8 | t | 1H | -CHO |

| ~7.2 | m | 2H | Ar-H |

| ~6.9 | m | 2H | Ar-H |

| ~3.8 | s | 3H | -OCH₃ |

| ~2.9 | t | 2H | Ar-CH₂- |

| ~2.8 | t | 2H | -CH₂-CHO |

Predicted ¹³C NMR (CDCl₃, 100 MHz):

| Chemical Shift (δ, ppm) | Assignment |

| ~202 | C=O (aldehyde) |

| ~157 | Ar-C-OCH₃ |

| ~130 | Ar-C |

| ~128 | Ar-C |

| ~121 | Ar-C |

| ~110 | Ar-C |

| ~55 | -OCH₃ |

| ~45 | -CH₂-CHO |

| ~25 | Ar-CH₂- |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the aldehyde and the methoxy-substituted aromatic ring.[12][13]

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Functional Group |

| ~2940-2820 | C-H stretch (aliphatic) |

| ~2720 | C-H stretch (aldehyde) |

| ~1725 | C=O stretch (aldehyde) |

| ~1600, ~1490 | C=C stretch (aromatic) |

| ~1245 | C-O stretch (aryl ether) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, electron ionization (EI) would likely lead to the fragmentation patterns outlined below.[14][15]

Predicted Mass Spectrum Fragmentation:

| m/z | Proposed Fragment |

| 164 | [M]⁺ (Molecular Ion) |

| 135 | [M - CHO]⁺ |

| 121 | [M - C₂H₃O]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

The fragmentation can be visualized as follows:

Caption: Predicted mass spectral fragmentation of this compound.

Potential Applications in Drug Discovery

Aromatic aldehydes and their derivatives are important precursors in the synthesis of various biologically active molecules. The methoxyphenyl moiety is a common feature in many pharmaceutical compounds. While specific applications of this compound in drug development are not extensively documented, related methoxyphenyl propanal derivatives have been explored for their potential therapeutic properties. For instance, derivatives of methoxyphenyl compounds have shown promise in the development of anthelmintic agents.[16] The structural motifs present in this compound make it a valuable starting point for the synthesis of novel compounds with potential applications in medicinal chemistry.[17]

Conclusion

This technical guide has provided a detailed overview of the synthesis, structure, and characterization of this compound. The selective catalytic hydrogenation of 2-methoxycinnamaldehyde stands out as a reliable and efficient method for its preparation. The comprehensive spectroscopic analysis, although based on predictions from closely related structures due to a lack of publicly available experimental data for the target compound itself, offers a solid framework for its identification and characterization. As a versatile chemical intermediate, this compound holds potential for the synthesis of more complex molecules of interest in pharmaceutical and materials science research.

References

- 1. Solvent effects on heterogeneous catalysis in the selective hydrogenation of cinnamaldehyde over a conventional Pd/C catalyst - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 2. This compound | 33538-83-9 | IBA53883 [biosynth.com]

- 3. 3-(4-Methoxyphenyl)propanal | C10H12O2 | CID 11126607 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-(2-Methoxy-3-nitrophenyl)propanal | C10H11NO4 | CID 174218039 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Particle size effects in the selective hydrogenation of cinnamaldehyde over supported palladium catalysts - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. files01.core.ac.uk [files01.core.ac.uk]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. walshmedicalmedia.com [walshmedicalmedia.com]

- 10. NP-MRD: 1H NMR Spectrum (1D, 300 MHz, H2O, predicted) (NP0180845) [np-mrd.org]

- 11. 3-(4-Methoxyphenyl)propionic acid(1929-29-9) 1H NMR spectrum [chemicalbook.com]

- 12. updatepublishing.com [updatepublishing.com]

- 13. journalijbcrr.com [journalijbcrr.com]

- 14. benchchem.com [benchchem.com]

- 15. mass spectrum of propanal fragmentation pattern of m/z m/e ions for analysis and identification of propionaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 16. N-(4-Methoxyphenyl)Pentanamide, a Simplified Derivative of Albendazole, Displays Anthelmintic Properties against the Nematode Toxocara canis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Potential Biological Activity of 3-(2-Methoxyphenyl)propanal

Abstract

This technical guide provides a comprehensive framework for the systematic investigation of 3-(2-Methoxyphenyl)propanal, a small molecule with structural motifs suggestive of significant, yet largely unexplored, biological activity. Direct research on this specific compound is limited; therefore, this document establishes a rationale for its investigation based on the well-documented activities of structurally related compounds, including cinnamaldehyde and guaiacol derivatives. We hypothesize that this compound possesses potent anti-inflammatory and antioxidant properties. This guide outlines a phased experimental approach, beginning with foundational cytotoxicity assessments and progressing to detailed mechanistic studies on key cellular signaling pathways, such as NF-κB and Nrf2. Detailed, field-proven protocols are provided for each experimental stage, coupled with insights into data interpretation and the logic underpinning methodological choices. The objective is to equip researchers with a robust, scientifically-grounded strategy to elucidate the therapeutic potential of this promising compound.

Introduction and Rationale

This compound (CAS No: 33538-83-9) is an aromatic aldehyde characterized by a propanal chain attached to a guaiacol (2-methoxyphenyl) moiety.[1] While this specific molecule is not extensively characterized in biological literature, its constituent chemical features are hallmarks of bioactive compounds with established therapeutic relevance.

-

The Cinnamaldehyde Scaffold: The α,β-unsaturated aldehyde core, found in the related compound cinnamaldehyde, is known to confer broad-spectrum antimicrobial and anti-inflammatory properties.[2][3][4]

-

The Guaiacol Moiety: The 2-methoxyphenyl group, or guaiacol, is present in numerous natural and synthetic compounds exhibiting significant antioxidant and anti-inflammatory effects.[5][6][7][8] Derivatives of guaiacol have been shown to scavenge reactive oxygen species (ROS) and modulate inflammatory pathways.[7]

Based on this structural analogy, we posit that this compound is a prime candidate for investigation as a dual-action therapeutic agent targeting inflammation and oxidative stress—two pathological processes central to a multitude of human diseases. This guide provides the scientific and methodological foundation for such an investigation.

Foundational Analysis: Cytotoxicity Profile

Before any mechanistic evaluation, it is imperative to determine the concentration range at which this compound is non-toxic to cells. This establishes the therapeutic window for all subsequent in vitro assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a reliable, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[9][10][11]

Protocol 2.1: MTT Assay for Cell Viability

-

Cell Seeding: Plate a relevant cell line (e.g., RAW 264.7 murine macrophages for inflammation studies) in a 96-well plate at a density of 1 x 10⁴ cells/well. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell adherence.

-

Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the compound in serum-free culture medium to achieve a range of final concentrations (e.g., 1 µM to 200 µM). Replace the existing medium in the wells with the compound-containing medium. Include vehicle control wells (DMSO only) and untreated control wells.

-

Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.

-

MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.[12]

-

Formazan Formation: Incubate the plate for an additional 3-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[9]

-

Solubilization: Carefully aspirate the medium and add 150 µL of MTT solvent (e.g., DMSO or a solution of 0.04 M HCl in isopropanol) to each well to dissolve the formazan crystals.[9]

-

Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Read the absorbance at 570 nm using a microplate reader.[12]

-

Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot viability against compound concentration to determine the 50% cytotoxic concentration (CC₅₀). Subsequent experiments should use concentrations well below the CC₅₀ value.

Investigating Potential Anti-Inflammatory Activity

Chronic inflammation is driven by signaling cascades that lead to the production of pro-inflammatory mediators. The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway is a master regulator of inflammation, inducing the expression of genes for cytokines like TNF-α and enzymes such as inducible nitric oxide synthase (iNOS).[13][14][15][16] We hypothesize that this compound can attenuate the inflammatory response by inhibiting the NF-κB pathway.

Diagram 3.1: Simplified NF-κB Signaling Pathway

Caption: The canonical NF-κB signaling pathway activated by LPS.

Experimental Workflow

A logical workflow is essential to test this hypothesis. We will use lipopolysaccharide (LPS), a component of Gram-negative bacteria, to induce a potent inflammatory response in RAW 264.7 macrophages.

Diagram 3.2: Workflow for Anti-Inflammatory Assessment

Caption: Step-by-step workflow for evaluating anti-inflammatory potential.

Protocol 3.1: Measurement of Nitric Oxide (Griess Assay)

-

Cell Culture and Treatment: Seed and treat RAW 264.7 cells as described in the MTT protocol (2.1), pretreating with this compound for 1 hour before adding LPS (1 µg/mL). Incubate for 24 hours.

-

Sample Collection: Collect 50 µL of the cell culture supernatant from each well.

-

Griess Reaction: In a new 96-well plate, mix 50 µL of supernatant with 50 µL of Griess Reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).[17]

-

Incubation: Incubate at room temperature for 10-15 minutes in the dark.[17]

-

Absorbance Measurement: Read the absorbance at 540 nm.[18][19]

-

Quantification: Determine the nitrite concentration by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite.[17]

Protocol 3.2: Measurement of TNF-α (ELISA)

-

Sample Collection: Use the same supernatants collected for the Griess assay.

-

ELISA Procedure: Perform a sandwich ELISA according to the manufacturer's protocol.[20][21][22]

-

Coat a 96-well plate with a capture antibody specific for TNF-α.

-

Block non-specific binding sites.

-

Add cell culture supernatants and standards to the wells.

-

Wash, then add a biotinylated detection antibody.

-

Wash, then add a streptavidin-HRP conjugate.

-

Wash, then add a TMB substrate solution to develop color.[22]

-

Stop the reaction with stop solution and measure absorbance at 450 nm.

-

-

Quantification: Calculate the TNF-α concentration in the samples based on the standard curve.[21]

Investigating Potential Antioxidant Activity

Oxidative stress results from an imbalance between ROS production and the cell's ability to detoxify them. The Keap1-Nrf2 pathway is the primary regulator of the cellular antioxidant response.[23][24] Under basal conditions, Keap1 targets the transcription factor Nrf2 for degradation.[24] Upon exposure to oxidative stress (or Nrf2 activators), Keap1 is modified, allowing Nrf2 to translocate to the nucleus and activate the Antioxidant Response Element (ARE), driving the expression of cytoprotective genes like Heme Oxygenase-1 (HO-1).[23][25]

Diagram 4.1: Simplified Keap1-Nrf2 Signaling Pathway

Caption: The Keap1-Nrf2 pathway for antioxidant gene expression.

Protocol 4.1: Western Blot for Signaling Protein Expression

To probe the effects of this compound on both NF-κB and Nrf2 pathways, Western blotting is the gold standard. It allows for the quantification of key proteins, such as the phosphorylated (activated) form of the NF-κB subunit p65 (p-p65) and the Nrf2-target gene product HO-1.

-

Cell Lysis: After treatment (as in Protocol 3.1), wash cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

-

SDS-PAGE: Separate 20-30 µg of protein from each sample on a polyacrylamide gel via electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies targeting p-p65, total p65, HO-1, and a loading control (e.g., β-actin or GAPDH).

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane three times with TBST.

-

Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Densitometry: Quantify the band intensity using software like ImageJ. Normalize the expression of target proteins to the loading control.

Data Presentation and Interpretation

All quantitative data should be presented clearly for comparison. Statistical analysis (e.g., ANOVA followed by a post-hoc test) is crucial to determine the significance of the observed effects.

Table 1: Effect of this compound on Inflammatory Markers

| Treatment Group | NO (µM) | TNF-α (pg/mL) |

| Control | Value ± SD | Value ± SD |

| LPS (1 µg/mL) | Value ± SD | Value ± SD |

| LPS + Cmpd (X µM) | Value ± SD | Value ± SD |

| LPS + Cmpd (Y µM) | Value ± SD | Value ± SD |

| Cmpd: this compound. Data presented as Mean ± Standard Deviation. |

Table 2: Effect of this compound on Signaling Proteins

| Treatment Group | Relative p-p65/p65 Expression | Relative HO-1 Expression |

| Control | 1.0 ± SD | 1.0 ± SD |

| LPS (1 µg/mL) | Value ± SD | Value ± SD |

| LPS + Cmpd (X µM) | Value ± SD | Value ± SD |

| LPS + Cmpd (Y µM) | Value ± SD | Value ± SD |

| Expression values are normalized to the control group. Data presented as Mean ± Standard Deviation. |

Interpretation:

-

A significant reduction in NO and TNF-α production (Table 1) in compound-treated groups compared to the LPS-only group would indicate potent anti-inflammatory activity.

-

A significant decrease in the p-p65/p65 ratio (Table 2) would confirm that this anti-inflammatory effect is mediated, at least in part, through the inhibition of NF-κB activation.

-

A significant increase in HO-1 expression (Table 2) would demonstrate activation of the protective Nrf2 antioxidant pathway.

Conclusion and Future Directions

This guide provides a structured, hypothesis-driven approach to characterize the biological activities of this compound. The outlined protocols are robust, widely accepted, and form a cohesive workflow for generating high-quality, interpretable data. Positive results from these in vitro studies would provide a strong rationale for advancing the compound to more complex models, including:

-

Advanced In Vitro Models: Co-culture systems or 3D organoids.

-

Target Deconvolution: Techniques to identify the direct molecular target(s) of the compound.

-

In Vivo Studies: Animal models of inflammatory diseases (e.g., LPS-induced endotoxemia or carrageenan-induced paw edema) to assess efficacy and safety.

The structural features of this compound make it a compelling candidate for drug discovery. By following the systematic approach detailed herein, researchers can effectively unlock and validate its therapeutic potential.

References

- 1. This compound | 33538-83-9 | IBA53883 [biosynth.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. A review of cinnamaldehyde and its derivatives as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Thermal stability, antioxidant, and anti-inflammatory activity of curcumin and its degradation product 4-vinyl guaiacol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [Substituted methoxyphenol with antioxidative activity: correlation between physicochemical and biological results] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. broadpharm.com [broadpharm.com]

- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 11. clyte.tech [clyte.tech]

- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Frontiers | NF-κB: At the Borders of Autoimmunity and Inflammation [frontiersin.org]

- 15. Modulating Inflammation through the Negative Regulation of NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 16. scispace.com [scispace.com]

- 17. researchgate.net [researchgate.net]

- 18. resources.rndsystems.com [resources.rndsystems.com]

- 19. sigmaaldrich.com [sigmaaldrich.com]

- 20. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. sigmaaldrich.com [sigmaaldrich.com]

- 22. cohesionbio.com [cohesionbio.com]

- 23. Nrf2 and Oxidative Stress: A General Overview of Mechanisms and Implications in Human Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Oxidative stress response and Nrf2 signaling in aging - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

A Technical Guide to the Research Applications of 3-(2-Methoxyphenyl)propanal and Related Aromatic Aldehydes

Introduction: The Versatility of Substituted Aromatic Aldehydes in Modern Research

In the landscape of organic chemistry and drug development, aromatic aldehydes represent a cornerstone class of compounds.[1][2] Their defining feature, a formyl group (–CHO) attached to an aromatic ring, serves as a highly reactive and versatile chemical handle. This reactivity allows for a vast array of chemical transformations, making them indispensable intermediates in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).[1] The aldehyde functional group can readily undergo nucleophilic addition, oxidation to carboxylic acids, and reduction to alcohols, providing access to diverse molecular architectures such as heterocyclic systems, which are prevalent in many drugs.[1]

The strategic placement of substituents on the aromatic ring profoundly influences the molecule's physicochemical properties and biological activity. Methoxy groups (–OCH₃), in particular, are of significant interest in medicinal chemistry. They can modulate a compound's electron distribution, lipophilicity, and metabolic stability, often enhancing its pharmacokinetic profile.[1][3]

This guide focuses on a specific, yet illustrative example: 3-(2-Methoxyphenyl)propanal . We will explore its properties and delve into its established and potential research applications, providing a framework for scientists and researchers to leverage its unique chemical attributes.

| Property | Value | Reference |

| CAS Number | 33538-83-9 | [4][5][6] |

| Molecular Formula | C₁₀H₁₂O₂ | [4][6] |

| Molecular Weight | 164.20 g/mol | [4][] |

| Boiling Point | 240.5 - 260 °C | [4][5] |

| Density | ~1.025 g/cm³ (Predicted) | [5] |

| SMILES | COC1=CC=CC=C1CCC=O | [4][6] |

Section 1: Core Reactivity and Synthetic Potential

The chemical behavior of this compound is dominated by the aldehyde functional group. The ortho-methoxy substituent, however, introduces electronic and steric nuances that can be exploited in synthesis.

The methoxy group is an electron-donating group through resonance (+M effect) and weakly electron-withdrawing through induction (-I effect).[3] Its position on the ring influences the electrophilicity of the carbonyl carbon, which is a critical factor in nucleophilic addition reactions. This makes this compound a valuable building block for creating libraries of compounds for biological screening.[1]

Caption: General reaction pathways for this compound.

Section 2: Research Application in Pest Management

A notable and specific application of this compound is in the field of pest control. Research has identified it as an effective modulator of population growth, particularly against mosquitoes.[4]

Mechanism of Action: Feeding Inhibition

The primary mechanism of action is not as a direct toxin but as a feeding inhibitor. The compound binds to the surface of the mosquito's mouthparts, effectively preventing it from feeding, which ultimately leads to starvation and death.[4] This mode of action is advantageous as it can reduce the selection pressure for metabolic resistance often seen with conventional neurotoxic insecticides.

Caption: Proposed mechanism of this compound in mosquito control.

Experimental Workflow: Efficacy Screening

A standardized workflow is crucial for evaluating the efficacy of feeding inhibitors like this compound.

Protocol: Mosquito Feeding Inhibition Assay

-

Preparation of Test Substance: Prepare stock solutions of this compound in a suitable solvent (e.g., ethanol or acetone). Create a series of dilutions to determine the effective concentration.

-

Application: Coat a feeding membrane (e.g., Parafilm®) on an artificial feeder with a known concentration of the test substance. The feeder should contain a blood meal (e.g., defibrinated sheep blood) warmed to 37°C. A control membrane should be coated with the solvent only.

-

Exposure: Introduce a cohort of non-blood-fed female mosquitoes (e.g., Aedes aegypti), typically 5-7 days old, into a cage containing the treated feeder.

-

Observation: Allow a set feeding period (e.g., 30-60 minutes).

-

Data Collection: Anesthetize the mosquitoes (e.g., with CO₂ or chilling) and examine their abdomens for the presence of the blood meal. Count the number of fed and unfed mosquitoes in both the test and control groups.

-

Analysis: Calculate the percentage of feeding inhibition for each concentration. Determine the FI₅₀ (the concentration required to inhibit feeding in 50% of the population).

Section 3: Applications in Medicinal Chemistry and Drug Discovery

While direct biological activity data for this compound is limited, its structure is emblematic of scaffolds used in drug discovery. Aromatic aldehydes are key precursors for a variety of therapeutic agents.[8][9]

Precursor for Bioactive Scaffolds

The true power of this compound in this domain lies in its role as a synthetic intermediate.[1][2] It can be used to synthesize more complex molecules with potential therapeutic value.

-

Chalcones and Flavonoids: Condensation of aromatic aldehydes with acetophenones yields chalcones, which are precursors to flavonoids. These classes of compounds are known for a wide range of biological activities, including antioxidant and anti-inflammatory effects.

-

Heterocyclic Compounds: Aromatic aldehydes are fundamental in the synthesis of nitrogen, sulfur, and oxygen-containing heterocycles like thiazines and benzoxazoles, which are privileged structures in medicinal chemistry.[2][10]

-

Antisickling Agents: Research has shown that aromatic aldehydes can act as allosteric modulators of hemoglobin, increasing its affinity for oxygen. This mechanism is a promising strategy for the treatment of sickle cell disease.[8] The specific structure of this compound makes it an interesting candidate for derivatization and screening in this context.

Synthetic Protocol: Synthesis of a Chalcone Derivative

This protocol details a Claisen-Schmidt condensation to produce a chalcone, demonstrating the utility of this compound as a synthetic precursor.

Caption: Workflow for the synthesis of a chalcone derivative.

Step-by-Step Methodology:

-

Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq) and a selected acetophenone derivative (1.0 eq) in ethanol.

-

Base Addition: While stirring the solution at room temperature, add an aqueous solution of sodium hydroxide (e.g., 20% w/v) dropwise.

-

Reaction: Continue stirring for 2-4 hours. The formation of a solid precipitate often indicates product formation.

-

Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

-

Quenching & Precipitation: Pour the reaction mixture into a beaker of cold water and acidify with dilute hydrochloric acid until the pH is neutral. This will precipitate the crude chalcone product.

-

Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove inorganic salts.

-

Purification: Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield the pure chalcone derivative.

Conclusion and Future Outlook

This compound is a molecule of significant interest due to its dual-faceted potential. It has a demonstrated, direct application in agricultural science as a novel feeding inhibitor for pest control.[4] Concurrently, its chemical structure and reactivity position it as a valuable and versatile intermediate for medicinal chemists.[1][2] The presence of both the reactive aldehyde and the modulating methoxy group makes it an ideal starting point for the synthesis of compound libraries targeting a range of biological endpoints, from antimicrobial to anti-inflammatory and beyond. Future research should focus on elucidating the long-term ecological impact of its use in pest management and exploring the synthesis and biological evaluation of novel derivatives for therapeutic applications.

References

- 1. nbinno.com [nbinno.com]

- 2. Substituted aromatic aldehydes: Significance and symbolism [wisdomlib.org]

- 3. Amino Chemoassay Profiling of Aromatic Aldehydes–Unraveling Drivers of Their Skin Sensitization Potency - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | 33538-83-9 | IBA53883 [biosynth.com]

- 5. 3-(2-METHOXY-PHENYL)-PROPIONALDEHYDE | 33538-83-9 [amp.chemicalbook.com]

- 6. This compound | C10H12O2 | CID 266744 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Contribution of Aldehydes and Their Derivatives to Antimicrobial and Immunomodulatory Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Literature review on the synthesis of methoxyphenyl propanals

An In-depth Technical Guide to the Synthesis of Methoxyphenyl Propanals

Introduction

Methoxyphenyl propanals are a class of aromatic aldehydes that hold significant value across various industries. Their nuanced fragrances make them prized ingredients in the perfumery and cosmetics sectors, with compounds like 3-(4-methoxyphenyl)-2-methylpropanal (also known as anisyl propanal) being widely used for their strong, floral, and slightly spicy notes.[1][2] Beyond their olfactory properties, these molecules serve as versatile building blocks and key intermediates in the synthesis of pharmaceuticals and other complex organic compounds.[1][2] The position of the methoxy group on the phenyl ring (ortho, meta, or para) and the substitution pattern on the propanal chain give rise to a variety of isomers, each with unique properties and synthetic challenges.

This technical guide provides a comprehensive literature review of the core methodologies for synthesizing methoxyphenyl propanals. It is designed for researchers, chemists, and drug development professionals, offering not just procedural steps but also an in-depth analysis of the causality behind experimental choices, ensuring scientific integrity and reproducibility. We will explore the dominant catalytic strategies, classic carbon-carbon bond-forming reactions, and functional group transformations that are pivotal to accessing this important class of molecules.

Core Synthetic Strategies: A Mechanistic Overview

The synthesis of methoxyphenyl propanals can be approached from several distinct angles, primarily dictated by the desired isomer and the availability of starting materials. The most prominent strategies involve:

-

Catalytic Hydroformylation: A direct, atom-economical approach to convert methoxy-substituted styrenes into propanals using synthesis gas (CO/H₂).

-

Oxidation of Precursor Alcohols: A reliable two-step method involving the synthesis of a corresponding methoxyphenyl propanol, followed by its selective oxidation to the aldehyde.

-

Carbon Chain Elongation via Olefination: Methods like the Wittig reaction are employed to construct the three-carbon chain, which is subsequently converted to the propanal.

-

Classical Carbon-Carbon Bond Formation: Foundational reactions, such as the Grignard reaction, offer versatile pathways to assemble the target carbon skeleton.

The following sections will delve into the technical specifics of these key methodologies, providing both theoretical grounding and practical, field-proven protocols.

Catalytic Hydroformylation of Methoxystyrenes

Hydroformylation, or the oxo process, stands as a cornerstone of industrial organic synthesis. It facilitates the addition of a formyl group (–CHO) and a hydrogen atom across an alkene's double bond.[3] For the synthesis of methoxyphenyl propanals, the readily available 4-methoxystyrene is a common precursor.

A critical challenge in the hydroformylation of substituted styrenes is controlling the regioselectivity . The reaction can yield two isomeric products: the branched aldehyde (2-arylpropanal) and the linear aldehyde (3-arylpropanal).

Caption: Regioselectivity in the hydroformylation of 4-methoxystyrene.

Causality Behind Experimental Choices:

-

Catalyst System: Rhodium-based catalysts are exceptionally effective for the hydroformylation of styrenes.[3] However, the true control over the reaction lies with the ligands coordinated to the rhodium center. The steric and electronic properties of the phosphine or phosphite ligands dictate the regioselectivity. For instance, bulky phosphine ligands often favor the formation of the linear aldehyde, while other specific ligand systems can be tuned to yield the branched product, which is often the desired isomer in fragrance applications.[4]

-

Reaction Conditions: The process is typically conducted under elevated pressure of syngas (a mixture of carbon monoxide and hydrogen) and at controlled temperatures. Modern advancements have led to catalyst systems that operate under milder conditions, improving the sustainability and safety of the process.[3] For example, rhodium catalysts promoted by hybrid phosphates have shown excellent yields and high regioselectivity for the branched product under mild conditions.[3]

Data Presentation: Catalyst Performance in Styrene Hydroformylation

| Catalyst System | Substrate | Product | Selectivity (Branched/Linear) | Conversion (%) | Source |

| Rh/PPh₃ | Styrene | 2-Phenylpropanal | High for branched | ~100% | [4] |

| Co₂(CO)₈ | 1-Octene | Aldehydes/Alcohols | Tunable | ~100% | [5] |

| Rh/B on Silica | Ethene | Propanal | N/A | High | [6] |

Note: Data is illustrative of typical performance in hydroformylation reactions.

Oxidation of Methoxyphenyl Propanols

This classic and highly reliable route involves two main stages: the synthesis of the requisite 1-propanol intermediate, followed by its selective oxidation to the propanal.

Caption: Two-step workflow for propanal synthesis via alcohol oxidation.

Step 1: Synthesis of Methoxyphenyl Propanols

The precursor alcohol can be synthesized through various means. A common method is the reduction of a corresponding ester, such as methyl 2-(4-methoxyphenyl)propionate, using a powerful reducing agent like lithium aluminum hydride (LiAlH₄) to yield 2-(4-methoxyphenyl)propan-1-ol.[3] Alternatively, catalytic hydrogenation of methoxypropiophenone using catalysts like Raney Nickel can produce 1-(4-methoxyphenyl) propanol with high yields (>90%).[7]

Step 2: Selective Oxidation to the Propanal

Expertise & Causality: The choice of oxidizing agent is critical to prevent over-oxidation of the aldehyde to the corresponding carboxylic acid.[8]

-

Chromium-Based Reagents: Pyridinium chlorochromate (PCC) is a classic reagent for this transformation. It is relatively mild and typically stops at the aldehyde stage. However, the toxicity and disposal of chromium waste are significant drawbacks.

-

Hypervalent Iodine Reagents: The Dess-Martin periodinane (DMP) is a highly efficient and mild oxidant that offers excellent yields of aldehydes from primary alcohols. It operates under neutral conditions at room temperature, making it compatible with a wide range of functional groups.

-

DMSO-Based Oxidations (Swern, Moffatt): These methods activate dimethyl sulfoxide (DMSO) with an electrophile (like oxalyl chloride in the Swern oxidation) to create the oxidizing species. They are highly effective but require cryogenic temperatures and careful handling due to the formation of volatile and malodorous byproducts.

Experimental Protocol: Oxidation of 1-(4-Methoxyphenyl)propan-1-ol to 3-(4-Methoxyphenyl)propanal

This protocol is a representative example based on standard laboratory procedures.

-

Setup: To a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add a solution of 1-(4-methoxyphenyl)propan-1-ol (1.0 eq) in anhydrous dichloromethane (DCM).

-

Reagent Addition: In a separate flask, prepare a slurry of Pyridinium Chlorochromate (PCC) (1.5 eq) with a small amount of silica gel in DCM.

-

Reaction: Add the PCC slurry to the alcohol solution in portions at room temperature. Monitor the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Workup: Upon completion, dilute the reaction mixture with diethyl ether and filter it through a pad of Celite or silica gel to remove the chromium salts.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude oil can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 3-(4-methoxyphenyl)propanal.

Carbon Chain Elongation via the Wittig Reaction

The Wittig reaction is a powerful tool for forming carbon-carbon double bonds by reacting a phosphorus ylide with an aldehyde or ketone.[9][10] This method can be ingeniously adapted to synthesize methoxyphenyl propanals, particularly for homologation (increasing the carbon chain by one).

A specialized Wittig reagent, methoxymethylenetriphenylphosphorane (CH₃OCH=PPh₃) , is particularly useful.[11] It reacts with a methoxy-substituted benzaldehyde to form an enol ether. Subsequent acid-catalyzed hydrolysis of this enol ether unmasks the aldehyde functional group, completing a one-carbon homologation.

Caption: Homologation of 4-methoxybenzaldehyde via a Wittig reaction.

Trustworthiness & Self-Validation:

The Wittig reaction's reliability stems from its high functional group tolerance and predictable stereochemical outcomes (though often not a factor in this specific homologation). The ylide is typically prepared in situ from its corresponding phosphonium salt ([CH₃OCH₂PPh₃]Cl) by deprotonation with a strong, non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide.[11][12] The reaction's progress can be easily monitored by the disappearance of the starting aldehyde (TLC) and the formation of the less polar enol ether product.

Synthesis via Grignard Reaction

The Grignard reaction is a fundamental method for C-C bond formation.[13][14] It involves the reaction of an organomagnesium halide (Grignard reagent) with an electrophilic carbon, such as a carbonyl or nitrile group.

A plausible route to a methoxyphenyl propanal precursor involves reacting a methoxy-substituted Grignard reagent with propionitrile, followed by hydrolysis.

Experimental Protocol: Synthesis of 3-Methoxypropiophenone (Propanal Precursor)

This protocol is adapted from a patented method for the synthesis of 3-methoxypropiophenone.[15]

-

Grignard Reagent Formation: In a reactor equipped with a reflux condenser, add magnesium turnings (1.0 eq) and a catalytic amount of aluminum chloride in anhydrous tetrahydrofuran (THF). Slowly add a solution of m-methoxybromobenzene in THF to initiate the formation of the Grignard reagent. Maintain a gentle reflux until all the magnesium has reacted.[15]

-

Reaction with Nitrile: Cool the freshly prepared Grignard reagent. Slowly add propionitrile (1.0 eq) dropwise while maintaining a low temperature. After the addition is complete, allow the reaction to proceed for 1-2 hours.[15]

-

Hydrolysis (Workup): Carefully quench the reaction by slowly adding aqueous hydrochloric acid under cooling. This hydrolyzes the intermediate imine salt to form the ketone, 3-methoxypropiophenone.[15]

-

Purification: Separate the organic layer. The solvent (THF) can be removed by distillation. The crude ketone can then be purified by vacuum distillation to yield the final product with high purity (>99%).[15]

The resulting ketone can be further elaborated into the target propanal through various multi-step sequences, such as reduction to the alcohol followed by oxidation as described previously.

Conclusion

The synthesis of methoxyphenyl propanals is a well-established field with a diverse array of reliable methodologies available to the modern chemist. The optimal synthetic route is determined by a combination of factors including the desired isomer, required scale, economic viability, and available laboratory infrastructure.

-

Industrial-scale production often favors direct, atom-economical methods like the catalytic hydroformylation of methoxystyrenes, where catalyst and ligand design are paramount for achieving high regioselectivity and yield.

-

For laboratory and research settings , the robust and predictable two-step sequence of alcohol synthesis followed by selective oxidation offers great flexibility and control, allowing for the synthesis of a wide variety of analogs.

-

Classic organometallic approaches like the Grignard reaction and elegant C-C bond constructions like the Wittig reaction remain indispensable tools, providing foundational and versatile pathways to construct the core molecular framework.

By understanding the mechanistic underpinnings and practical considerations of each method as outlined in this guide, researchers and drug development professionals can make informed decisions to efficiently and reproducibly synthesize these valuable aromatic aldehydes.

References

- 1. CN105585467A - Novel preparation method of anisyl propanal - Google Patents [patents.google.com]

- 2. CN104817444A - Preparation method of anisyl propionaldehyde - Google Patents [patents.google.com]

- 3. 2-(4-Methoxyphenyl)propanal|CAS 5405-83-4 [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Tunable synthesis of alcohols and aldehydes by reductive hydroformylation of alkenes over heterogeneous Co catalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. CN103951548B - Preparation method of intermediate for synthesizing anise camphor - Google Patents [patents.google.com]

- 8. m.youtube.com [m.youtube.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Wittig Reaction [organic-chemistry.org]

- 11. Methoxymethylenetriphenylphosphorane - Wikipedia [en.wikipedia.org]

- 12. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. CN106518635A - Synthesis method for 3-methoxypropiophenone - Google Patents [patents.google.com]

The Versatility of 3-(2-Methoxyphenyl)propanal: An In-Depth Technical Guide for the Synthetic Chemist

Introduction: Unveiling a Key Synthetic Intermediate

In the landscape of modern organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Among these, 3-(2-methoxyphenyl)propanal emerges as a versatile and highly valuable intermediate. Its unique structural motif, featuring a reactive aldehyde functionality tethered to a methoxy-substituted aromatic ring, provides a gateway to a diverse array of chemical transformations. This guide offers a comprehensive exploration of the utility of this compound, presenting it as a cornerstone for the synthesis of a wide range of organic molecules, from fine chemicals to crucial pharmaceutical precursors.

This document will delve into the core reactivity of this aldehyde, providing not just theoretical underpinnings but also detailed, field-tested protocols for its application in key synthetic reactions. The causality behind experimental choices will be elucidated, ensuring a deep understanding of the principles at play. For researchers, scientists, and professionals in drug development, this guide aims to be an authoritative resource, empowering the design and execution of innovative and efficient synthetic strategies.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physical and spectral properties of a building block is fundamental to its effective utilization in synthesis.

| Property | Value | Reference |

| CAS Number | 33538-83-9 | [1] |

| Molecular Formula | C₁₀H₁₂O₂ | [1] |

| Molecular Weight | 164.20 g/mol | [1] |

| Boiling Point | 240.5 °C | [1] |

| Appearance | Colorless liquid | |

| Solubility | Soluble in most organic solvents |

Spectroscopic Signature:

The unique arrangement of functional groups in this compound gives rise to a distinct spectroscopic signature.

-

¹H NMR (Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the aldehyde proton (around 9.8 ppm), the aromatic protons (between 6.8 and 7.3 ppm), the methoxy group protons (a singlet around 3.8 ppm), and the two methylene groups of the propyl chain (as triplets between 2.5 and 3.0 ppm).

-

¹³C NMR: The carbon NMR spectrum will display a signal for the carbonyl carbon at approximately 202 ppm. The aromatic carbons will appear in the 110-160 ppm region, with the carbon attached to the methoxy group being significantly shielded. The methoxy carbon will resonate around 55 ppm, and the two aliphatic carbons will be found in the upfield region of the spectrum.

-

IR (Infrared) Spectroscopy: The IR spectrum will be dominated by a strong carbonyl (C=O) stretching vibration around 1725 cm⁻¹. Other key absorptions include C-H stretching of the aldehyde at approximately 2720 and 2820 cm⁻¹, aromatic C=C stretching bands in the 1450-1600 cm⁻¹ region, and a prominent C-O stretching band for the methoxy group around 1245 cm⁻¹.

-

MS (Mass Spectrometry): The mass spectrum is predicted to show a molecular ion peak (M⁺) at m/z = 164. The fragmentation pattern would likely involve the loss of the propanal side chain or fragments thereof.[2]

Core Synthetic Applications: A Gateway to Molecular Diversity

The reactivity of this compound is centered around its aldehyde functionality, making it an excellent electrophile for a variety of carbon-carbon and carbon-nitrogen bond-forming reactions.

Reductive Amination: Accessing Valuable Amine Scaffolds

Reductive amination is a cornerstone of amine synthesis, providing a direct route from carbonyl compounds to primary, secondary, and tertiary amines.[3][4] This transformation is of immense importance in medicinal chemistry, as the amine functional group is a key pharmacophore in a vast number of bioactive molecules.

The reaction proceeds via the initial formation of an imine or enamine intermediate upon condensation of the aldehyde with an amine, which is then reduced in situ to the corresponding amine.[4] The choice of reducing agent is critical to the success of the reaction, with common reagents including sodium borohydride, sodium cyanoborohydride, and catalytic hydrogenation.

Experimental Protocol: Synthesis of N-Butyl-3-(2-methoxyphenyl)propan-1-amine

-

Materials:

-

This compound (1.0 eq)

-

n-Butylamine (1.2 eq)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

To a solution of this compound in anhydrous DCM, add n-butylamine.

-

Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

-

Add sodium triacetoxyborohydride portion-wise to the reaction mixture, maintaining the temperature below 25 °C.

-

Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

-

Caption: Reductive Amination Workflow.

Aldol Condensation: Forging Carbon-Carbon Bonds

The aldol condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry, enabling the synthesis of β-hydroxy carbonyl compounds and their α,β-unsaturated derivatives.[5][6] When this compound is reacted with an enolizable ketone or aldehyde in the presence of a base or acid catalyst, it can lead to the formation of extended conjugated systems.

In a crossed aldol condensation, where this compound acts as the electrophilic partner, the reaction can be controlled to favor the desired product, especially if the other carbonyl component is more readily enolized.[7]

Experimental Protocol: Synthesis of 4-(2-Methoxyphenyl)-1-phenylbut-3-en-2-one

-

Materials:

-

This compound (1.0 eq)

-

Acetone (excess)

-

10% Aqueous Sodium Hydroxide solution

-

Ethanol

-

Water

-

-

Procedure:

-

Dissolve this compound in a mixture of ethanol and acetone.

-

Cool the mixture in an ice bath and slowly add the 10% aqueous sodium hydroxide solution with vigorous stirring.

-

Allow the reaction to stir at room temperature and monitor by TLC.

-

Upon completion, pour the reaction mixture into cold water to precipitate the product.

-

Collect the solid by vacuum filtration and wash thoroughly with water.

-

Recrystallize the crude product from ethanol to obtain the purified α,β-unsaturated ketone.

-

Caption: Aldol Condensation Mechanism.

Pictet-Spengler Reaction: Constructing Tetrahydro-β-carbolines

The Pictet-Spengler reaction is a powerful acid-catalyzed cyclization that condenses a β-arylethylamine with an aldehyde or ketone to form a tetrahydroisoquinoline or, in the case of tryptamine derivatives, a tetrahydro-β-carboline.[8][9] This reaction is of immense significance in the synthesis of a wide variety of alkaloids and pharmacologically active compounds.[10][11]

Utilizing this compound in a Pictet-Spengler reaction with tryptamine provides a direct route to novel tetrahydro-β-carboline scaffolds, which can serve as precursors for more complex drug candidates.[12][13]

Experimental Protocol: Synthesis of 1-(2-(2-Methoxyphenyl)ethyl)-1,2,3,4-tetrahydro-β-carboline

-

Materials:

-

This compound (1.0 eq)

-

Tryptamine (1.0 eq)

-

Trifluoroacetic acid (TFA) (catalytic amount)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

-

Procedure:

-

Dissolve tryptamine in anhydrous DCM under an inert atmosphere.

-

Add this compound to the solution.

-

Add a catalytic amount of trifluoroacetic acid.

-

Stir the reaction mixture at room temperature and monitor by TLC.

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the residue by column chromatography.

-

Caption: Pictet-Spengler Reaction Pathway.

Wittig Reaction: Olefination for Alkene Synthesis

The Wittig reaction is a highly reliable method for the synthesis of alkenes from aldehydes and ketones.[14][15][16] It involves the reaction of a carbonyl compound with a phosphorus ylide (Wittig reagent) to form an alkene and triphenylphosphine oxide.[17] The stereochemical outcome of the Wittig reaction can often be controlled by the nature of the ylide and the reaction conditions.

Reacting this compound with various Wittig reagents provides access to a range of substituted alkenes, which can be further functionalized.

Experimental Protocol: Synthesis of 1-(2-Methoxyphenyl)-but-3-ene

-

Materials:

-

This compound (1.0 eq)

-

Methyltriphenylphosphonium bromide (1.1 eq)

-

Potassium tert-butoxide (1.1 eq)

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous ammonium chloride solution

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

To a suspension of methyltriphenylphosphonium bromide in anhydrous THF at 0 °C, add potassium tert-butoxide.

-

Stir the resulting yellow-orange suspension at room temperature for 1 hour to generate the ylide.

-

Cool the mixture back to 0 °C and add a solution of this compound in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction with saturated aqueous ammonium chloride solution.

-

Extract the mixture with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

-

Caption: Wittig Reaction Overview.

Knoevenagel Condensation: Synthesis of Electron-Deficient Alkenes

The Knoevenagel condensation is a versatile method for the formation of carbon-carbon double bonds by reacting an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst.[18][19][20] This reaction is particularly useful for the synthesis of electron-deficient alkenes, which are valuable intermediates in Michael additions and other transformations.[21][22]

This compound can readily undergo Knoevenagel condensation with various active methylene compounds, such as malononitrile or ethyl cyanoacetate, to yield highly functionalized products.

Experimental Protocol: Synthesis of 2-(3-(2-Methoxyphenyl)propylidene)malononitrile

-

Materials:

-

This compound (1.0 eq)

-

Malononitrile (1.0 eq)

-

Piperidine (catalytic amount)

-

Ethanol

-

Water

-

-

Procedure:

-

To a solution of this compound and malononitrile in ethanol, add a catalytic amount of piperidine.

-

Stir the reaction mixture at room temperature. The product may precipitate out of the solution.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture in an ice bath and add cold water to ensure complete precipitation.

-

Collect the solid product by vacuum filtration and wash with cold ethanol.

-

Dry the product under vacuum.

-

References

- 1. This compound | 33538-83-9 | IBA53883 [biosynth.com]

- 2. journals.library.ualberta.ca [journals.library.ualberta.ca]

- 3. mdpi.com [mdpi.com]

- 4. scholarsarchive.byu.edu [scholarsarchive.byu.edu]

- 5. magritek.com [magritek.com]

- 6. scribd.com [scribd.com]

- 7. mdpi.com [mdpi.com]

- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 9. researchgate.net [researchgate.net]

- 10. egpat.com [egpat.com]

- 11. Evaluation of Biosynthetic Pathway and Engineered Biosynthesis of Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]

- 15. d.web.umkc.edu [d.web.umkc.edu]

- 16. sciepub.com [sciepub.com]

- 17. Wittig Reaction - Wittig Reagents (in situ) [commonorganicchemistry.com]

- 18. bhu.ac.in [bhu.ac.in]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. arkat-usa.org [arkat-usa.org]

- 22. Knoevenagel Condensation Reactions of Cyano Malononitrile-Derivatives Under Microwave Radiation | Bentham Science [eurekaselect.com]

An In-depth Technical Guide to the IUPAC Nomenclature of 3-(2-Methoxyphenyl)propanal and Its Isomers

Abstract

The precise and unambiguous naming of chemical structures is a cornerstone of scientific communication, particularly within the fields of chemical research and drug development. The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic framework that allows any scientist, regardless of their native language, to deduce the exact molecular structure from its name. This guide provides a comprehensive exploration of the IUPAC nomenclature for 3-(2-Methoxyphenyl)propanal, a molecule that combines an aldehyde, an ether, and a substituted aromatic ring. We will deconstruct its name based on foundational IUPAC principles and extend this logic to its key positional and constitutional isomers. Furthermore, this document offers insights into the experimental methodologies used by researchers to differentiate these closely related structures, thereby bridging the gap between theoretical nomenclature and practical laboratory application.

Part 1: Foundational IUPAC Principles for Naming Complex Aromatic Compounds

To understand the nomenclature of this compound, one must first grasp the individual IUPAC rules for its constituent functional groups: aldehydes, ethers, and substituted aromatic rings.

Nomenclature of Aldehydes

The aldehyde functional group (-CHO) is a terminal group, meaning it must reside at the end of a carbon chain. This unique positioning simplifies its nomenclature significantly.

-

Parent Chain Identification : The longest continuous carbon chain that includes the aldehyde carbon is designated as the parent chain.[1][2]

-

Suffix : The "-e" ending of the corresponding alkane name is replaced with the suffix "-al".[3][4][5]

-

Numbering : The aldehyde carbon is always assigned as carbon number 1 (C1). This locant is considered implicit and is not included in the final name.[1][3]

For example, a three-carbon chain with an aldehyde group is named "propanal".

Nomenclature of Aromatic Ethers

Ethers (R-O-R') are named as alkoxy substituents on a parent alkane or another parent structure.[6]

-

Alkoxy Group : The smaller alkyl or aryl group attached to the oxygen is named by replacing the "-ane" suffix with "-oxy". For instance, a -OCH₃ group is termed a "methoxy" group.[7][8]

-

Parent Structure : The larger or more complex group is treated as the parent structure.[9]

When a methoxy group is attached to a benzene ring, the resulting structure is named as a substituted benzene, for example, "methoxybenzene".

Nomenclature of Substituted Benzenes

For benzene rings with multiple substituents, a numbering system is employed to denote their relative positions.

-

Locants : The ring is numbered to give the substituents the lowest possible locants.[10]

-

Common Prefixes : For disubstituted benzenes, the prefixes ortho- (1,2 substitution), meta- (1,3 substitution), and para- (1,4 substitution) are often used in common nomenclature and are widely understood.[11][12] However, IUPAC preferred names utilize numerical locants.

Part 2: Systematic Nomenclature of this compound and its Positional Isomers

By integrating the principles from Part 1, we can systematically deconstruct and name the target molecule and its direct positional isomers.

The Core Compound: this compound

The name "this compound" provides a precise blueprint for its structure:

-

Propanal : This is the parent structure, indicating a three-carbon chain with an aldehyde group at C1.

-

Phenyl : A benzene ring is attached as a substituent.

-